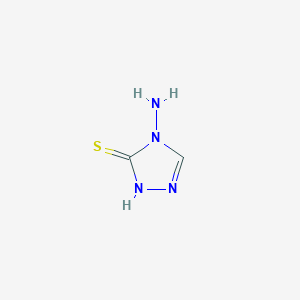

4-amino-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-amino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions. This compound is particularly noted for its potential in medicinal chemistry, where it has been explored for its antimicrobial, antifungal, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with formic acid or formamide. One common method includes heating thiosemicarbazide with formic acid, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions for several hours .

Another method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenated compounds or alkylating agents are used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Explored for its antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit metallo-β-lactamases, which are enzymes involved in antibiotic resistance . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical reactions .

Actividad Biológica

4-Amino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound is characterized by its triazole ring, which is known for stability and versatility in chemical reactions. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. For instance, derivatives of this compound have shown potent inhibitory effects against pathogenic strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL against S. aureus .

- Anticancer Properties : Research indicates that this compound can influence cancer cell lines, showing micromolar activity against various types including A549 and HeLa cells. Its mechanism involves apoptosis induction in resistant cancer cell lines .

- Antioxidant Effects : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and associated diseases .

Target Interactions

The biological effects of this compound are largely attributed to its interactions at the molecular level:

- Enzyme Inhibition : One of the primary mechanisms involves the inhibition of key enzymes such as acetylcholinesterase. The compound binds to the active site of this enzyme, preventing the breakdown of acetylcholine and thus enhancing cholinergic signaling .

- Metal Ion Interaction : The thiol group in this compound allows it to interact with metal ions like copper, which can modulate various biochemical pathways .

Biochemical Pathways

The compound influences multiple biochemical pathways due to its diverse biological activities. It has been shown to affect gene expression and cellular metabolism through modulation of signaling pathways .

Antimicrobial Studies

A study conducted in China synthesized novel indole derivatives of this compound and evaluated their antibacterial activity against four pathogenic strains. The results indicated that these derivatives exhibited potent inhibitory effects with MIC values significantly lower than standard antibiotics like amoxicillin .

| Compound Derivative | Pathogen | MIC (µg/mL) |

|---|---|---|

| Indole Derivative 1 | E. coli | 8 |

| Indole Derivative 2 | S. aureus | 2 |

Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against several cancer cell lines. Results indicated effective apoptosis induction in resistant cancer types through the activation of specific apoptotic pathways .

Propiedades

IUPAC Name |

4-amino-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBXBCKFUPBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370684 | |

| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4343-75-3 | |

| Record name | 4343-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural formula and molecular weight of 4-amino-4H-1,2,4-triazole-3-thiol?

A1: this compound has the molecular formula C2H4N4S and a molecular weight of 116.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound and its derivatives. [, , , , ] These techniques provide information about the functional groups and the arrangement of atoms within the molecule.

Q3: How does the structure of this compound influence its corrosion inhibition properties on copper in seawater?

A3: this compound acts as a corrosion inhibitor for copper in seawater. [] While the exact mechanism is not fully elucidated in the provided research, it is likely that the thiol (-SH) group plays a crucial role. This group can adsorb onto the copper surface, forming a protective layer that hinders the corrosion process.

Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?

A4: Yes, several studies explore the SAR of this compound derivatives. [, ] Researchers have synthesized various derivatives by introducing different substituents at the 5th position of the triazole ring. These modifications impact the compounds' binding affinities towards targets such as DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B, potentially influencing their antibacterial, anti-inflammatory, and anticancer activities.

Q5: Can this compound be used as a building block for synthesizing other heterocyclic compounds?

A5: Absolutely. This compound serves as a versatile precursor for synthesizing various heterocyclic compounds. Researchers have successfully synthesized bis(4-amino-4H-1,2,4-triazole-3-thiols), triazolothiadiazoles, triazolothiadiazepinylindole analogues, and other derivatives. [, , , , , , ] These compounds often exhibit interesting biological activities, making them potential candidates for further pharmaceutical development.

Q6: What analytical methods are used to characterize and quantify this compound and its derivatives?

A6: Researchers employ various analytical techniques to characterize and quantify this compound and its derivatives. These include:

- Elemental analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the compound's purity and elemental ratios. [, , , ]

- Spectroscopic methods: IR and NMR spectroscopy are essential for structural elucidation and identification of functional groups within the molecule. [, , , , ]

- Mass spectrometry: This technique provides information about the compound's molecular weight and fragmentation pattern, aiding in structural confirmation. [, , ]

Q7: Has this compound or its derivatives shown any promising biological activities?

A7: Yes, research indicates that this compound and its derivatives possess various biological activities:

- Antimicrobial activity: Several synthesized derivatives display promising antimicrobial activity against Gram-positive and Gram-negative bacteria. [, , , ]

- Anticancer activity: Studies show that some triazolothiadiazine derivatives exhibit potent anticancer activity against human hepatocellular carcinoma (HepG-2) cells. [, ]

- Antioxidant activity: Certain triazolothiadiazepinylindole analogues demonstrate significant free radical scavenging activity, total antioxidant capacity, and ferric reducing antioxidant power. []

- Insulin-like activity: A platinum(II) complex with a this compound-derived Schiff base ligand exhibited in vitro and in vivo antidiabetic activity by inhibiting α-amylase and lowering blood glucose levels in diabetic rats. []

Q8: Have there been any computational studies on this compound derivatives?

A8: Yes, computational chemistry plays a significant role in studying this compound derivatives.

- Molecular docking: This method predicts the binding modes and affinities of the derivatives towards specific biological targets. [, ] For example, docking studies have explored their interactions with DNA gyrase, COX-2, and cathepsin B. []

- Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure and geometry of these compounds. [] These calculations can help explain observed spectroscopic data and predict molecular properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.